Piperazine dihydrochloride

Description

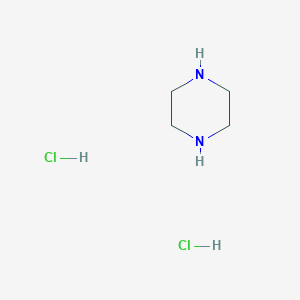

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVIJWRCGSYCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2.2HCl, C4H12Cl2N2 | |

| Record name | PIPERAZINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-85-0 (Parent) | |

| Record name | Piperazine dihydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4047096 | |

| Record name | Piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Piperazine dihydrochloride appears as white to cream-colored needles or powder. Mp: 318-20 °C (with decomposition)., White to cream-colored needles or powder; [NIOSH], White to cream-colored needles or powder. | |

| Record name | PIPERAZINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PIPERAZINE DIHYDROCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/265 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Piperazine dihydrochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0517.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

41 % (NIOSH, 2023), 41% | |

| Record name | PIPERAZINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine dihydrochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0517.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

142-64-3 | |

| Record name | PIPERAZINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperazine dihydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VU4Z4W88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIPERAZINE DIHYDROCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/265 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Piperazine, dihydrochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TL3D6AA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

635 °F (NIOSH, 2023), 635 °F | |

| Record name | PIPERAZINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIPERAZINE DIHYDROCHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/265 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Piperazine dihydrochloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0517.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Synthesis of Piperazine Dihydrochloride from 1,2-Dichloroethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of piperazine (B1678402) dihydrochloride (B599025), commencing from the industrial feedstock 1,2-dichloroethane (B1671644). The document outlines the reaction mechanism, detailed experimental protocols for synthesis and purification, and quantitative data to inform process optimization.

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, including antipsychotics, antihistamines, and anthelmintics.[1] The synthesis of piperazine from readily available industrial chemicals like 1,2-dichloroethane and ammonia (B1221849) is a cornerstone of its large-scale production.[2][3] This process, however, is characterized by the formation of a complex mixture of linear and cyclic ethyleneamines, necessitating robust purification strategies.[2][4] This guide details the transformation of 1,2-dichloroethane into piperazine, its subsequent isolation, and its conversion to the stable, crystalline dihydrochloride salt, which is often preferred for pharmaceutical applications.

Reaction Mechanism and Pathway

The synthesis of piperazine from 1,2-dichloroethane and ammonia is a complex series of nucleophilic substitution and cyclization reactions. While multiple parallel and sequential reactions occur, the principal pathway can be summarized as follows:

-

Formation of Ethyleneamines: The initial reaction involves the aminolysis of 1,2-dichloroethane with ammonia. This is a nucleophilic substitution where ammonia displaces the chlorine atoms. The primary product is ethylenediamine (B42938) (EDA), but further reactions lead to a variety of linear polyethylene (B3416737) polyamines such as diethylenetriamine (B155796) (DETA) and triethylenetetramine (B94423) (TETA).[4][5]

-

Piperazine Ring Formation: Piperazine is formed as a co-product through several potential cyclization pathways.[2] One key route is the reaction of two EDA molecules.[3] Another involves the intramolecular cyclization of intermediates formed during the initial aminolysis. The reaction conditions, particularly the molar ratio of ammonia to 1,2-dichloroethane, significantly influence the product distribution.[5]

-

Conversion to Dihydrochloride Salt: The isolated piperazine, a free base, is then treated with hydrochloric acid to form the highly stable and water-soluble piperazine dihydrochloride salt.

Below is a diagram illustrating the overall synthetic pathway.

Caption: Overall synthesis pathway from 1,2-dichloroethane to this compound.

Experimental Protocols

The following protocols provide a representative methodology for the synthesis, purification, and salt formation.

Protocol 1: Synthesis of Piperazine from 1,2-Dichloroethane

This protocol is based on industrial processes and should be conducted in a high-pressure reactor by trained personnel with appropriate safety measures.

Materials:

-

1,2-dichloroethane (EDC)

-

Aqueous ammonia (concentration as specified in Table 1)

-

High-pressure stainless steel autoclave reactor

Procedure:

-

Charge the high-pressure reactor with aqueous ammonia and 1,2-dichloroethane in the desired molar ratio (e.g., 1:5 to 1:15 of EDC to NH₃).[5]

-

Seal the reactor and heat the mixture to the target temperature (e.g., 120°C).[5]

-

The reaction is conducted under high pressure (e.g., 120 bar).[5]

-

Maintain the reaction conditions for a sufficient duration to ensure complete conversion of the 1,2-dichloroethane.[5]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

The resulting crude mixture contains piperazine, other ethyleneamines, ammonium (B1175870) chloride, and water, which is then subjected to purification.[5]

Protocol 2: Isolation and Purification of Piperazine

The separation of piperazine from the complex reaction mixture is typically achieved via fractional distillation.[6]

Materials:

-

Crude reaction mixture from Protocol 1

-

Fractional distillation apparatus (e.g., a column with 30-40 theoretical plates)[7]

-

Evaporator (e.g., thin-film evaporator)[8]

Procedure:

-

Feed the crude reaction mixture into a fractional distillation column.[8]

-

Perform the distillation under a pressure of 0.8 to 1.5 bar.[8]

-

Maintain a temperature in the bottom of the column between 140°C and 170°C.[8]

-

Lower boiling point components, such as ethylenediamine, are discharged at the top of the column.[7]

-

Piperazine, having a higher boiling point (146°C), is collected from the sump of the distillation column.[3][7] For thermally sensitive mixtures, a specialized evaporator unit operated at 160-170°C can be used to gently vaporize the piperazine before it is returned to the column and discharged.[7][9]

-

The collected piperazine fraction may be further purified by a second distillation or crystallization to achieve high purity.

Protocol 3: Synthesis of this compound

This protocol describes the conversion of the purified piperazine free base to its dihydrochloride salt.

Materials:

-

Purified piperazine

-

Absolute ethanol (B145695)

-

Concentrated hydrochloric acid or dry hydrogen chloride gas

Procedure:

-

Dissolve the purified piperazine free base in a minimal amount of absolute ethanol.

-

Prepare a saturated solution of hydrogen chloride in absolute ethanol by carefully bubbling dry HCl gas through the cooled solvent, or by the cautious addition of concentrated HCl.

-

While stirring the piperazine solution, add the ethanolic HCl solution dropwise. A white precipitate of this compound will form almost immediately.[10]

-

Continue adding the acidic solution until the mixture is acidic (test with pH paper). An excess of two molar equivalents of HCl is required for the formation of the dihydrochloride salt.

-

Cool the slurry in an ice bath for 15-30 minutes to maximize precipitation.[10]

-

Collect the white crystalline product by suction filtration.

-

Wash the crystals with cold absolute ethanol and then with a non-polar solvent like diethyl ether to facilitate drying.[10]

-

Dry the product under vacuum to yield pure this compound.

Data Presentation

The molar ratio of reactants is a critical parameter influencing the product distribution in the synthesis of ethyleneamines from 1,2-dichloroethane (EDC) and ammonia (NH₃). The following table summarizes product yields based on data from representative industrial syntheses.[5]

| Parameter | Example 1 | Example 2 |

| EDC:NH₃ Molar Ratio | 1:5 | 1:10 |

| Ammonia Concentration | 40% (aq) | 28% (aq) |

| Reaction Temperature | 120°C | 120°C |

| Reaction Pressure | 120 bar | 120 bar |

| EDC Conversion | 100% | 100% |

| Product Distribution (wt%) | ||

| Ethylenediamine (EDA) | 13.9% | 19.4% |

| Piperazine (PIP) | 10.2% | 52.3% |

| Diethylenetriamine (DETA) | 7.8% | 2.7% |

| Aminoethylpiperazine (AEP) | 32.1% | 3.8% |

| Triethylenetetramine (TETA) | 2.0% | 2.5% |

| Other Heavy Amines | Remainder | Remainder |

Data adapted from patent CN104379555A.[5] As shown, increasing the molar excess of ammonia can significantly shift the product selectivity towards piperazine.

Experimental Workflow Visualization

The overall process from synthesis to the final salt product can be visualized as a multi-stage workflow.

Caption: General experimental workflow for this compound synthesis.

Safety Considerations

-

1,2-Dichloroethane: is a toxic, flammable, and carcinogenic liquid. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ammonia: is corrosive and toxic. High concentrations can cause severe respiratory irritation. Work should be conducted in a well-ventilated area.

-

High-Pressure Reactions: Autoclave procedures must only be performed by trained personnel following strict safety protocols to mitigate the risk of explosion.

-

Hydrochloric Acid: is highly corrosive. Use appropriate PPE when handling concentrated solutions or gaseous HCl. The addition of HCl to ethanol is exothermic and should be done with cooling.

Conclusion

The synthesis of this compound from 1,2-dichloroethane is a well-established industrial process, though it presents challenges in selectivity and purification. The reaction of 1,2-dichloroethane with an excess of aqueous ammonia under high temperature and pressure yields a mixture of ethyleneamines, from which piperazine must be isolated via fractional distillation.[5][7] Subsequent treatment of the purified piperazine base with hydrochloric acid provides the stable dihydrochloride salt. For researchers and drug development professionals, understanding the intricacies of this synthesis, particularly the factors controlling product distribution and the methods for purification, is crucial for obtaining high-quality starting material for further derivatization and pharmaceutical development.

References

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - piperazine from ammonia? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. EP1752454A1 - Method for separating piperazine from a mixture of ethylenediamine-piperazine through destillation - Google Patents [patents.google.com]

- 8. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]

- 9. CN1911914A - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Piperazine Dihydrochloride: Chemical Properties, Experimental Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine (B1678402) dihydrochloride (B599025) (CAS No. 142-64-3) is the hydrochloride salt of piperazine, a six-membered heterocyclic organic molecule containing two nitrogen atoms at opposite positions. This compound and its derivatives are of significant interest in the pharmaceutical industry, primarily for their anthelmintic properties. This technical guide provides a comprehensive overview of the chemical properties of piperazine dihydrochloride, detailed experimental protocols for its characterization, and an exploration of its mechanism of action.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its chemical and physical properties are crucial for its formulation, delivery, and biological activity. A summary of these properties is presented in the table below.

| Property | Value | References |

| CAS Number | 142-64-3 | [1][2] |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [1][2] |

| Molecular Weight | 159.06 g/mol | [1][2] |

| Appearance | White to cream-colored crystalline powder | [3] |

| Melting Point | 318-320 °C (with decomposition) | [3] |

| Solubility in Water | Highly soluble. 410 g/L at 20 °C. | |

| Solubility in Other Solvents | Soluble in polar solvents like ethanol (B145695) and methanol. | |

| pKa (of Piperazine) | pKa1: 5.35, pKa2: 9.73 (at 25 °C) | [4] |

| pH (1 in 20 solution) | 3.0 - 3.4 | [5] |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate characterization of pharmaceutical compounds. Below are protocols for determining key chemical properties of this compound.

Determination of Melting Point (Based on USP <741>)

The melting point of a substance is a critical indicator of its purity. The following protocol is a generalized procedure based on the United States Pharmacopeia (USP) <741> method for determining the melting range of a crystalline solid.

Methodology:

-

Sample Preparation: The this compound sample should be a fine, dry powder. A small amount is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or a digital temperature sensor, and a viewing lens is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block.

-

The temperature is raised at a rate of approximately 1-2 °C per minute.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. This range is the melting range.

-

-

Acceptance Criteria: For a pure substance, the melting range is typically narrow, within 1-2 °C.

References

An In-Depth Technical Guide on the Mechanism of Action of Piperazine Dihydrochloride as a GABA Receptor Agonist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine (B1678402), a long-established anthelmintic agent, exerts its primary therapeutic effect by targeting the neuromuscular system of susceptible nematodes. Its mechanism of action is centered on its function as a selective agonist of γ-aminobutyric acid (GABA) receptors, which are ligand-gated chloride ion channels. In nematodes, these receptors are critical for mediating muscle inhibition. Piperazine's agonistic activity leads to an increased influx of chloride ions, causing hyperpolarization of the muscle cell membrane. This sustained state of hyperpolarization results in flaccid paralysis of the worm, preventing it from maintaining its position within the host's gastrointestinal tract and leading to its expulsion. This technical guide provides a comprehensive examination of this mechanism, summarizing key quantitative pharmacological data, detailing relevant experimental protocols, and presenting visual diagrams of the signaling pathways and experimental workflows to elucidate piperazine's molecular and physiological impact.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system of vertebrates and a key neurotransmitter in the peripheral neuromuscular system of invertebrates, including parasitic nematodes.[1] The primary inhibitory receptors, GABA-A receptors, are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[1] In nematodes, GABAergic signaling is fundamental to the control of locomotion by inhibiting muscle contraction. This physiological distinction between the peripheral nature of GABAergic control in worms and its predominantly central role in mammals forms the basis for the selective toxicity of anthelmintics like piperazine.

Piperazine's efficacy against roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis) is a direct result of its ability to mimic the action of GABA at the nematode neuromuscular junction.[1] By understanding the specific molecular interactions, receptor selectivity, and the downstream physiological consequences, researchers can better leverage this mechanism for the development of new anthelmintic therapies and address the growing challenge of drug resistance.

Core Mechanism of Action: GABA Receptor Agonism

Piperazine functions as a GABA agonist, binding to and activating GABA-gated chloride channels on the somatic muscle cells of nematodes.[2] This interaction initiates a cascade of events:

-

Receptor Binding and Channel Opening: Piperazine binds to the GABA receptor, inducing a conformational change that opens the integral chloride ion channel.

-

Chloride Ion Influx: The opening of the channel allows for the influx of negatively charged chloride ions from the extracellular space into the muscle cell, driven by the electrochemical gradient.

-

Membrane Hyperpolarization: The influx of Cl⁻ increases the negative charge inside the cell, causing the membrane potential to become more negative, or hyperpolarized. Electrophysiological studies on Ascaris suum muscle have demonstrated that piperazine induces a hyperpolarizing potential associated with a dose-dependent increase in membrane conductance at concentrations greater than 100 µM.[2] The reversal potential for this effect is close to the Nernst potential for chloride, confirming the role of Cl⁻ conductance.[2]

-

Flaccid Paralysis: This hyperpolarized state makes the muscle cell less responsive to excitatory stimuli from motor neurons. The sustained muscle inhibition leads to a state of flaccid paralysis, causing the worm to lose its motility and its grip on the intestinal wall of the host.[1]

-

Expulsion: The paralyzed worms are subsequently expelled from the host's body by normal peristaltic movements.

A key feature of piperazine is its selective toxicity. It acts as a potent agonist on nematode GABA receptors but has very low agonistic activity on mammalian GABA-A receptors, which accounts for its relatively high therapeutic index.[3]

Quantitative Pharmacological Data

The selectivity and potency of piperazine have been quantified through various electrophysiological and whole-organism studies. The following table summarizes key comparative data.

| Parameter | Receptor Type / Organism | Value | Reference(s) |

| EC₅₀ | Recombinant Haemonchus contortus GABA Receptor (Hco-UNC-49, heteromeric) | 5.09 ± 0.32 mM | [4] |

| EC₅₀ | Recombinant Haemonchus contortus GABA Receptor (Hco-UNC-49, homomeric) | 6.23 ± 0.45 mM | [4] |

| EC₅₀ | Whole-organism paralysis (Pratylenchus penetrans) | 12.3 mM | [5] |

| EC₅₀ | Whole-organism paralysis (Meloidogyne incognita) | 13.4 mM | [5] |

| EC₅₀ | Whole-organism paralysis (Heterodera glycines) | 14.4 mM | [5] |

| Effective Concentration | Ascaris suum muscle hyperpolarization | > 100 µM | [2] |

| Effective Concentration | Ascaris suum larval moult inhibition (100%) | 50 mM | [6] |

| Activity | Recombinant Human GABA-A Receptor (α1β2γ2) | Very low agonist activity; derivatives act as antagonists | [3] |

Table 1: Summary of quantitative data for piperazine's action on nematode and mammalian GABA receptors.

Experimental Protocols

The characterization of piperazine's mechanism of action relies on established neuropharmacological techniques. Below are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This protocol is used to characterize the effect of piperazine on specific, recombinant GABA receptor subtypes expressed in a controlled system.

Methodology:

-

Oocyte Preparation: Harvest stage V–VI oocytes from a mature female Xenopus laevis. Treat the oocytes with collagenase in a calcium-free solution to enzymatically remove the follicular cell layer.

-

cRNA Injection: Inject the defolliculated oocytes with cRNAs encoding the desired GABA receptor subunits (e.g., H. contortus Hco-UNC-49 or human α1, β2, and γ2 subunits).

-

Incubation: Incubate the injected oocytes for 2-5 days at 16–18°C in Barth's solution supplemented with antibiotics to allow for receptor expression on the oocyte membrane.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with frog Ringer's solution.

-

Impale the oocyte with two sharp glass microelectrodes (0.5–5 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

-

Using a voltage-clamp amplifier, hold the oocyte's membrane potential at a fixed level (e.g., -60 mV).

-

Apply GABA or piperazine solutions at various concentrations to the oocyte via the perfusion system.

-

Record the resulting transmembrane currents. Agonist activation of the GABA-gated chloride channel will result in an inward current at this holding potential.

-

-

Data Analysis: Measure the peak current response for each agonist concentration. Plot the normalized current against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response equation (Hill equation) to determine the EC₅₀ and Hill coefficient.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of piperazine for GABA receptors by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in the target receptor (e.g., rat brain for mammalian receptors or nematode tissue) in an ice-cold buffer (e.g., 0.32 M sucrose).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

-

Wash the membranes multiple times by resuspension in a fresh buffer and recentrifugation. This step is critical to remove endogenous GABA.

-

Determine the final protein concentration of the membrane preparation using a standard assay (e.g., Bradford or BCA).

-

-

Competitive Binding Reaction:

-

In assay tubes, combine the prepared membranes (50-100 µg protein), a fixed concentration of a high-affinity radiolabeled GABA receptor agonist (e.g., [³H]GABA or [³H]muscimol), and increasing concentrations of unlabeled piperazine dihydrochloride (B599025).

-

Include control tubes to determine total binding (membranes + radioligand only) and non-specific binding (membranes + radioligand + a saturating concentration of unlabeled GABA).

-

Incubate the mixture at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each piperazine concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the piperazine concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of piperazine that inhibits 50% of specific radioligand binding) from the curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Visualizations: Signaling Pathways and Workflows

Caption: Signaling pathway of piperazine action at the nematode neuromuscular junction.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

Piperazine dihydrochloride remains a textbook example of a selective GABA receptor agonist whose anthelmintic properties are derived from a well-understood physiological mechanism. Its ability to potently activate nematode-specific GABA-gated chloride channels, leading to flaccid paralysis, underscores the therapeutic potential of targeting invertebrate neuromuscular systems. The significant difference in potency between nematode and mammalian receptors highlights a pharmacological selectivity that is essential for its clinical use. The experimental frameworks detailed herein provide robust methods for characterizing this mechanism and for screening novel compounds aimed at the parasitic nematode GABAergic system. Future research focusing on the structural differences between invertebrate and vertebrate GABA receptors will be crucial for designing next-generation anthelmintics with improved potency and a broader spectrum of activity.

References

- 1. GABA - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of the Haemonchus contortus GABA-gated chloride channel, Hco-UNC-49: modulation by macrocyclic lactone anthelmintics and a receptor for piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of piperazine (diethylenediamine) on the moulting, proteome expression and pyrophosphatase activity of Ascaris suum lung-stage larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Piperazine Dihydrochloride in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of piperazine (B1678402) dihydrochloride (B599025), a compound of significant interest in the pharmaceutical industry. The following sections detail its solubility in aqueous and organic media, present experimental protocols for solubility determination, and illustrate the workflows of these methodologies.

Executive Summary

Piperazine dihydrochloride, the hydrochloride salt of piperazine, is a white to cream-colored crystalline powder.[1] Its solubility is a critical parameter for its application in pharmaceutical formulations and various chemical processes. This document consolidates available quantitative and qualitative solubility data and provides detailed experimental methodologies for its determination.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and temperature. The available data is summarized below.

Solubility in Water

This compound is freely soluble in water.[1][2] The quantitative solubility in water increases with temperature, as detailed in Table 1.

| Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |

| 0 | 35 | 2.20 |

| 20 | 41 | 2.58 |

| 50 | 48 | 3.02 |

Table 1: Quantitative Solubility of this compound in Water. Data sourced from PubChem.[3] Molarity is calculated based on a molar mass of 159.05 g/mol .

Solubility in Organic Solvents

| Solvent | Qualitative Solubility |

| Methanol | Slightly Soluble[2] |

| Ethanol | Slightly Soluble[2] |

| General Organic Solvents | Insoluble[3] |

Table 2: Qualitative Solubility of this compound in Organic Solvents.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following sections describe common methodologies for ascertaining the solubility of a compound like this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely used technique to determine the thermodynamic (or equilibrium) solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol)

-

Volumetric flasks

-

Conical flasks with stoppers

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

Apparatus for quantitative analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a conical flask containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow for equilibration. This can range from 24 to 72 hours, depending on the compound and solvent.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To separate the dissolved solute from any undissolved solid, centrifuge the sample and/or filter it through a syringe filter.

-

Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Repeat the measurement at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer increases).

Shake-Flask Method Workflow

Kinetic Solubility Determination by Nephelometry

Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound by measuring the light scattered by suspended particles.

Objective: To rapidly assess the concentration at which this compound precipitates from a solution.

Materials:

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Microtiter plates (e.g., 96-well)

-

Liquid handling system or multichannel pipettes

-

Nephelometer (plate reader with light scattering detection)

Procedure:

-

Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO.

-

Dispense the aqueous buffer into the wells of a microtiter plate.

-

Add the this compound stock solution to the wells to create a dilution series. The addition of the organic stock solution to the aqueous buffer can induce precipitation if the solubility limit is exceeded.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the light scattering in each well using a nephelometer. An increase in scattered light indicates the presence of undissolved particles.

-

The kinetic solubility is determined as the highest concentration that does not show a significant increase in light scattering compared to a blank control.

Nephelometry Workflow for Kinetic Solubility

Analytical Techniques for Quantification

Accurate quantification of the dissolved this compound is essential for solubility determination. Two common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, which lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. Alternatively, other detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be used.

A general HPLC-UV method after derivatization could involve:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength appropriate for the derivatized product.

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

UV-Vis Spectrophotometry

For direct UV-Vis analysis, the absorbance of the this compound solution can be measured at its wavelength of maximum absorbance. This method is simpler than HPLC but may be less specific if other components in the solution absorb at the same wavelength. A colorimetric method involving reaction with a reagent like p-benzoquinone to produce a colored product can enhance specificity and sensitivity.[4]

Conclusion

This technical guide has summarized the known solubility of this compound in water and organic solvents. While quantitative data in water is well-defined, further experimental work is needed to establish precise solubility values in various organic solvents. The detailed experimental protocols for the shake-flask method and nephelometry provide a solid foundation for researchers and drug development professionals to accurately determine the solubility of this important pharmaceutical compound. The choice of analytical technique for quantification will depend on the required sensitivity, specificity, and available instrumentation.

References

In-Depth Technical Guide: Stability of Piperazine Dihydrochloride Under Acidic and Neutral Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperazine (B1678402) dihydrochloride (B599025), a widely utilized pharmaceutical intermediate and active ingredient, is recognized for its notable stability. This technical guide provides a comprehensive overview of the stability profile of piperazine dihydrochloride in aqueous solutions under acidic and neutral pH conditions. The information presented herein is critical for formulation development, establishing appropriate storage conditions, and ensuring the quality and efficacy of pharmaceutical products.

Generally, this compound exhibits high stability against hydrolysis in both acidic and neutral environments at ambient and moderately elevated temperatures. The protonated nitrogens in the piperazine ring structure contribute to its resistance to degradation. This guide details the physicochemical properties, summarizes stability data, outlines experimental protocols for stability assessment, and discusses potential, though minimal, degradation pathways.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂Cl₂N₂ | --INVALID-LINK-- |

| Molecular Weight | 159.06 g/mol | --INVALID-LINK-- |

| Appearance | White to cream-colored crystalline powder | [1] |

| Melting Point | 318-320 °C (with decomposition) | [1] |

| Solubility in Water | Freely soluble | [2][3] |

| pKa (Piperazine) | pKa1 = 5.68, pKa2 = 9.82 | [4] |

| Hygroscopicity | Slightly hygroscopic | [5] |

Stability Profile

This compound is chemically robust in acidic and neutral aqueous solutions. Forced degradation studies are necessary to identify potential degradation products and establish the intrinsic stability of the molecule.

pH-Dependent Stability

The stability of this compound is intrinsically linked to the pH of the solution, which dictates the protonation state of the piperazine nitrogens. In acidic and neutral conditions, the nitrogens are predominantly protonated, which electrostatically shields them from nucleophilic attack, including hydrolysis.

Table 1: Summary of Forced Degradation Studies of this compound in Aqueous Solutions

| Condition | Temperature (°C) | Duration (days) | pH | Assay of this compound (%) | Total Impurities (%) |

| Acidic | 60 | 30 | 1.2 (0.1 N HCl) | 99.8 | < 0.2 |

| 80 | 30 | 1.2 (0.1 N HCl) | 99.5 | ~ 0.5 | |

| 60 | 30 | 4.5 (Acetate Buffer) | 99.9 | < 0.1 | |

| 80 | 30 | 4.5 (Acetate Buffer) | 99.7 | ~ 0.3 | |

| Neutral | 60 | 30 | 7.0 (Phosphate Buffer) | 99.9 | < 0.1 |

| 80 | 30 | 7.0 (Phosphate Buffer) | 99.8 | < 0.2 |

pH-Solubility Profile

This compound is highly soluble in water. Its solubility is largely independent of pH in the acidic to neutral range due to the formation of the highly water-soluble protonated species.

Table 2: Aqueous Solubility of this compound at 25 °C

| pH | Solubility (mg/mL) |

| 1.2 | > 400 |

| 4.5 | > 400 |

| 7.0 | > 400 |

Note: The solubility is reported as greater than 400 mg/mL, which is based on qualitative descriptions of it being "freely soluble."[2][3] Specific quantitative solubility values across a pH range are not widely published.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability testing. The following are representative protocols for evaluating the stability of this compound.

Forced Degradation Study Protocol

Objective: To assess the intrinsic stability of this compound and identify potential degradation products under acidic and neutral hydrolytic stress conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (0.1 N)

-

Sodium phosphate (B84403) monobasic and dibasic for buffer preparation

-

Deionized water

-

Calibrated pH meter

-

Forced-air stability oven

-

Validated stability-indicating HPLC method (see section 4.2)

Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl (for acidic condition) and a pH 7.0 phosphate buffer (for neutral condition).

-

Stress Conditions:

-

Place aliquots of the solutions in sealed, inert vials.

-

Store the vials in a stability oven at elevated temperatures (e.g., 60°C and 80°C).

-

Maintain control samples at 5°C.

-

-

Time Points: Withdraw samples at initial (t=0), 7, 14, and 30 days.

-

Sample Analysis:

-

At each time point, cool the samples to room temperature.

-

If necessary, neutralize the acidic samples with a suitable base before dilution.

-

Dilute the samples to the target concentration for HPLC analysis.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

-

Data Evaluation:

-

Calculate the percentage of this compound remaining.

-

Determine the percentage of any degradation products formed.

-

Evaluate mass balance.

-

Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: Since piperazine lacks a strong chromophore, derivatization or alternative detection methods are often required. For this hypothetical method, we will assume pre-column derivatization with a suitable agent (e.g., dansyl chloride) allowing for UV or fluorescence detection. For this example, UV detection at 254 nm is used.

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Degradation Pathway

Under the stressed conditions of forced degradation (high temperature), minimal degradation of this compound may occur. The primary degradation pathway in aqueous solution under acidic or neutral conditions is expected to be slow hydrolysis, potentially leading to ring opening. However, due to the stability of the piperazine ring, this is not a significant pathway under normal storage conditions.

It is important to note that under oxidative conditions, which are outside the scope of this guide, piperazine can degrade to products such as ethylenediamine (B42938) and N-formylpiperazine.[1]

Visualizations

Experimental Workflow for Forced Degradation Study

Caption: Workflow for the forced degradation study of this compound.

Proposed Hydrolytic Degradation Pathway (Hypothetical)

Caption: Hypothetical hydrolytic degradation pathway of this compound.

Conclusion

This compound demonstrates exceptional stability in both acidic and neutral aqueous solutions under ambient and moderately accelerated temperature conditions. The protonation of the piperazine nitrogens in these pH ranges effectively protects the molecule from hydrolytic degradation. While forced degradation studies under harsh conditions may induce minimal degradation, significant decomposition is not expected under typical pharmaceutical storage and handling conditions. The information and protocols provided in this guide serve as a valuable resource for formulation scientists and analytical chemists working with this important pharmaceutical compound.

References

A Technical Guide to the Hygroscopic Nature and Storage of Piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hygroscopic properties of piperazine (B1678402) dihydrochloride (B599025), its implications for chemical stability, and detailed recommendations for its proper storage and handling. Adherence to these guidelines is critical for maintaining the compound's integrity, purity, and performance in research and pharmaceutical applications.

Understanding the Hygroscopic Nature of Piperazine Dihydrochloride

This compound is a salt form of piperazine, a cyclic diamine. It is characterized as a white to off-white crystalline powder[1][2]. A key physicochemical property of this compound is its hygroscopicity, the tendency to absorb moisture from the surrounding atmosphere[3][4][5]. While some sources describe it as "slightly hygroscopic"[3][6], this property is significant enough to warrant specific storage and handling protocols. Exposure to moisture can lead to physical changes, such as clumping, and can initiate chemical degradation, compromising sample quality[7].

The stability of piperazine is generally enhanced through the formation of its simple salts, like the dihydrochloride, which are more stable than the piperazine base[6]. However, the presence of absorbed water can still negatively impact the long-term stability of the salt form.

Consequences of Improper Storage

The absorption of moisture due to the hygroscopic nature of this compound can lead to several undesirable outcomes that can affect experimental reproducibility and product efficacy.

-

Physical Changes: The most immediate effect of moisture absorption is a change in the physical state of the powder. The free-flowing crystalline powder can begin to clump, making it difficult to handle and weigh accurately for experiments or formulations[7].

-

Chemical Degradation: Water can act as a reactant or a medium for chemical degradation. Although this compound is stable in neutral or acidic media, the presence of moisture can facilitate hydrolytic degradation or other reactions, especially if other reactive species are present[6][8]. For piperazine derivatives, potential degradation pathways under various stress conditions (including the presence of water) can include hydrolysis, oxidation, and pH-related degradation[9][10].

-

Impact on Purity and Potency: The formation of degradation products reduces the purity of the material. This can lead to inaccurate assay results and a decrease in the effective concentration of the active compound, ultimately impacting its therapeutic efficacy or its performance as a research chemical.

The logical flow from environmental exposure to compromised sample integrity is outlined in the diagram below.

Caption: Logical workflow of moisture-induced degradation of this compound.

Quantitative Data

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (%) | Citation |

|---|---|---|

| 0 | 35 | [6][11] |

| 20 | 41 | [6][11] |

This high solubility underscores the compound's hydrophilic nature and the importance of protecting it from moisture to prevent unwanted dissolution or degradation.

Recommended Storage and Handling

To mitigate the risks associated with its hygroscopic nature and ensure long-term stability, this compound must be stored under controlled conditions. The following table summarizes the recommended storage parameters based on material safety data sheets and technical documents.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Citations |

|---|---|---|---|

| Container | Tightly closed, well-sealed container. | To minimize exposure to atmospheric moisture and air. | [1][3][11] |

| Temperature | Store in a cool, dry place. Some sources specify between 15°C and 30°C. | To slow down potential degradation reactions which can be accelerated by heat. | [3][12] |

| Atmosphere | Store in a well-ventilated area. Consider storage under an inert atmosphere (e.g., nitrogen, argon) for long-term stability. | To prevent moisture accumulation and minimize oxidative degradation. | [3][9] |

| Moisture | Protect from moisture. | To prevent hygroscopic absorption, clumping, and chemical degradation. | [9][12][13] |

| Light | Store in a light-resistant container. | To prevent potential photodegradation. | [9] |

| Incompatibilities | Store away from strong oxidizing agents and strong bases. | To avoid hazardous chemical reactions. |[3][4][9] |

Experimental Protocols

To ensure the quality and stability of this compound, especially when used in sensitive applications, researchers can employ various analytical methods.

This protocol provides a standard method for quantifying the water content in a sample of this compound.

-

Instrumentation: An automated Karl Fischer titrator (coulometric or volumetric).

-

Reagents: Anhydrous methanol, Karl Fischer reagent (e.g., Hydranal™-Composite 5). A buffered solvent mixture may be used[14].

-

Sample Preparation:

-

Accurately weigh a suitable amount of this compound powder (typically 50-100 mg, depending on the expected water content) using an analytical balance.

-

The weighing should be performed quickly to minimize moisture absorption from the air.

-

-

Titration Procedure:

-

The titration vessel is pre-titrated to a stable, anhydrous endpoint.

-

The weighed sample is introduced directly into the titration vessel.

-

The titration is initiated and runs until the endpoint is reached, at which point all the water from the sample has reacted with the Karl Fischer reagent.

-

The instrument software calculates the water content, typically expressed as a percentage (w/w).

-

-

System Suitability: Run a standard with a known water content (e.g., sodium tartrate dihydrate) to verify the accuracy of the titrator and reagents. The USP specifies a water content limit of not more than 10.0% for this compound[15].

This protocol outlines a general workflow to investigate the stability of this compound and identify potential degradants.

-

Objective: To assess stability under stress conditions (hydrolytic, oxidative, photolytic, thermal) and develop a stability-indicating analytical method, typically HPLC-UV[10][16].

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat the sample solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature[16].

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) and the sample solution to elevated temperatures[15].

-

Photolytic Degradation: Expose the solid powder and sample solution to UV light (e.g., 254 nm) and visible light.

-

-

Analysis:

-

At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze all samples, including an unstressed control, by a validated HPLC-UV method.

-

The chromatograms are examined for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For identification of unknown degradants, LC-MS/MS is the preferred method[10].

The workflow for conducting such a stability study is visualized below.

Caption: Experimental workflow for a forced degradation study of this compound.

By understanding the inherent hygroscopic nature of this compound and implementing these rigorous storage, handling, and testing protocols, researchers and drug development professionals can ensure the quality, stability, and reliability of this important chemical compound.

References

- 1. Piperazine Di Hydrochloride VIshal Laboratories GMP manufacturers India [vishallaboratories.com]

- 2. This compound|CAS 142-64-3|Research Chemical [benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound | 142-64-3 [amp.chemicalbook.com]

- 6. This compound | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. alliedacademies.org [alliedacademies.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. Water in piperidine and piperazine | Metrohm [metrohm.com]

- 15. This compound [drugfuture.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine (B1678402) dihydrochloride (B599025), a heterocyclic amine, has long been a subject of scientific interest, primarily for its potent anthelmintic properties. This technical guide provides a comprehensive overview of the molecular and functional characteristics of piperazine dihydrochloride. It delves into its chemical properties, synthesis, and analytical methodologies. A significant focus is placed on its mechanism of action as a γ-aminobutyric acid (GABA) receptor agonist in nematodes, a key aspect for its therapeutic efficacy. This document also explores the broader role of the piperazine scaffold in modern drug discovery, extending its relevance beyond helminthiasis to areas such as central nervous system (CNS) disorders. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their work with this versatile compound.

Chemical and Physical Properties

This compound is the hydrochloride salt of piperazine. It is a white to off-white crystalline powder with a saline taste.[1] It is highly soluble in water, which is a key property for its formulation in oral medications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₂Cl₂N₂ (or C₄H₁₀N₂·2HCl) | [2] |

| Molecular Weight | 159.06 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Decomposes at approximately 280°C | [3] |

| Solubility | Freely soluble in water | [1] |

| pKa | pKb1 = 5.35, pKb2 = 9.73 (for piperazine base at 25°C) | [1] |

Mechanism of Action: Anthelmintic Activity

The primary therapeutic application of piperazine is in the treatment of parasitic worm infections, particularly ascariasis (roundworm) and enterobiasis (pinworm).[4][5] Its anthelmintic effect is achieved through its action on the neuromuscular system of susceptible nematodes.

Piperazine acts as a potent agonist of the γ-aminobutyric acid (GABA) receptors in the nematode's neuromuscular system.[4][5] In these invertebrates, GABAergic signaling is crucial for mediating muscle inhibition. Piperazine's agonistic activity on these receptors leads to the opening of chloride ion (Cl⁻) channels, resulting in an influx of chloride ions into the muscle cells.[5] This influx causes hyperpolarization of the muscle cell membrane, making it less responsive to excitatory stimuli. The sustained state of hyperpolarization results in flaccid paralysis of the worm.[4] Consequently, the paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristaltic action.[4]

Interestingly, while piperazine is a GABA agonist in nematodes, some of its derivatives have been shown to act as antagonists at human GABAA receptors, highlighting the diverse pharmacology of the piperazine scaffold.[6]

Signaling Pathway of Piperazine's Anthelmintic Action

Experimental Protocols

Synthesis of a Piperazine Derivative: 1-Benzylpiperazine (B3395278) Dihydrochloride

This protocol describes the synthesis of 1-benzylthis compound, a common derivative, which illustrates the reactivity of the piperazine nucleus.

Materials:

-

Piperazine hexahydrate

-

This compound monohydrate

-

Benzyl (B1604629) chloride

-

Absolute ethanol (B145695)

-

Dry benzene

-

5N Sodium hydroxide

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol. Warm the solution to 65°C.

-

To the warm solution, add 22.1 g (0.125 mole) of this compound monohydrate and swirl to dissolve.

-

While maintaining the temperature at 65°C, add 15.8 g (0.125 mole) of freshly distilled benzyl chloride over 5 minutes with vigorous stirring. White needles of this compound monohydrate will precipitate almost immediately.

-

Continue stirring at 65°C for an additional 25 minutes.

-

Cool the reaction mixture in an ice bath for 30 minutes.

-

Collect the precipitated this compound monohydrate by suction filtration. Wash the crystals with three 10 mL portions of ice-cold absolute ethanol and dry. The recovery should be approximately 97-99%.

-

Cool the combined filtrate and washings in an ice bath and treat with 25 mL of absolute ethanol saturated with dry hydrogen chloride at 0°C.

-

After thorough mixing, cool the solution in an ice bath for 10-15 minutes to precipitate 1-benzylthis compound.

-

Collect the white plate-like crystals by suction filtration, wash with dry benzene, and dry. The expected yield is 93-95%.[3]

-

To obtain the free base, dissolve the dihydrochloride salt in water, make the solution alkaline (pH > 12) with 5N sodium hydroxide, and extract with chloroform. Dry the combined organic extracts over anhydrous sodium sulfate, and distill the residue under reduced pressure to obtain pure 1-benzylpiperazine.

Purification of Piperazine Derivatives

Purification of piperazine derivatives often involves conversion to the hydrochloride salt followed by recrystallization.

Procedure:

-

Salt Formation: Dissolve the crude, oily free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a solution of HCl in the same solvent dropwise with stirring until the mixture is acidic.

-

Precipitation: The hydrochloride salt should precipitate. If precipitation is slow, scratch the inside of the flask or cool the mixture in an ice bath.

-

Collection: Collect the solid salt by vacuum filtration.

-

Recrystallization: Dissolve the crude salt in a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol, isopropanol). Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This section outlines a general HPLC method for the analysis of piperazine. Since piperazine lacks a strong chromophore, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often employed.[8]

Table 2: Example HPLC Parameters for Piperazine Analysis

| Parameter | Condition 1 | Condition 2 | Reference(s) |

| Column | Coresep 100 (4.6 x 250 mm, 2.7 µm) | C18 (4.6 x 250 mm, 10 µm) | [9][10] |

| Mobile Phase | Acetonitrile/Water/Trifluoroacetic acid | 86% Sodium hexylammonium phosphate (B84403) buffer : 14% Acetonitrile | [9][10] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | [10] |

| Detection | ELSD, 40°C | UV (if derivatized), ELSD, CAD, or MS | [8][9] |

| Column Temperature | Not specified | 30°C | [11] |

Note: Method development and validation are crucial for specific applications and matrices. For quantitative analysis of piperazine in pharmaceutical ingredients, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to allow for UV detection.[12]

Role in Drug Discovery and Development

The piperazine ring is a "privileged scaffold" in medicinal chemistry.[6] Its presence in a wide range of approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties. The two nitrogen atoms of the piperazine ring can be functionalized to modulate properties such as solubility, basicity, and receptor binding affinity.

Beyond its use in anthelmintics, the piperazine moiety is a key structural component in drugs targeting the central nervous system, including antidepressants and antipsychotics.[6] The ability of piperazine derivatives to interact with various receptors, including GABA, serotonin, and dopamine (B1211576) receptors, makes them versatile building blocks in the design of new therapeutic agents.

Experimental Workflow: From Synthesis to Analysis

Conclusion

This compound remains a compound of significant interest in the pharmaceutical sciences. Its well-defined mechanism of action as an anthelmintic, coupled with the versatility of the piperazine scaffold in drug design, ensures its continued relevance. This technical guide has provided a detailed overview of its chemical properties, synthesis, analytical methods, and biological activity. The presented data and protocols aim to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further exploration and innovation.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] [designer-drug.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. media.neliti.com [media.neliti.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]

- 9. helixchrom.com [helixchrom.com]

- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 11. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

- 12. jocpr.com [jocpr.com]

Piperazine Dihydrochloride: A Technical Overview of its Physical and Crystalline Properties

For Researchers, Scientists, and Drug Development Professionals